molecular formula C6H10N2OS B167599 2-Amino-4-methyl-5-hydroxyethylthiazole CAS No. 1820-94-6

2-Amino-4-methyl-5-hydroxyethylthiazole

Cat. No. B167599
Key on ui cas rn: 1820-94-6
M. Wt: 158.22 g/mol
InChI Key: XGHVUVFECVBQLK-UHFFFAOYSA-N
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Patent
US07189750B2

Procedure details

2-(2-Amino-4-methyl-thiazol-5-yl)-ethanol was prepared according to general procedures presented hereinabove, by adding 20 grams (0.263 moles) of thiourea to 200 ml of dry toluene, followed by addition of 47 grams (0.263 moles) of 5-acetoxy-3-chloro-2-pentanone over a time period of 20 minutes. The reaction mixture was heated at 80° C. for 24 hours and thereafter approximately 180 ml of toluene were removed by evaporation. 180 ml of water and 20 ml of HCL solution (32%) were then added and the reaction mixture was refluxed for 1 hour at 90° C. The organic phase was then removed by washing with chloroform, and the aqueous phase was turned basic (pH 8–9) using a 5 N solution of sodium hydroxide. The product was extracted once with 70 ml chloroform and once with 70 ml ethyl acetate. The combined organic extracts were dried over sodium sulfate and the solvents were removed by evaporation to give 30 grams (72% yield) of violet-brown crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].C([O:8][CH2:9][CH2:10][CH:11](Cl)[C:12](=O)[CH3:13])(=O)C>C1(C)C=CC=CC=1>[NH2:1][C:2]1[S:3][C:11]([CH2:10][CH2:9][OH:8])=[C:12]([CH3:13])[N:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C(C)(=O)OCCC(C(C)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
approximately 180 ml of toluene were removed by evaporation
ADDITION
Type
ADDITION
Details
180 ml of water and 20 ml of HCL solution (32%) were then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 hour at 90° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was then removed
WASH
Type
WASH
Details
by washing with chloroform
EXTRACTION
Type
EXTRACTION
Details
The product was extracted once with 70 ml chloroform and once with 70 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)CCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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